1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester 1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester
Brand Name: Vulcanchem
CAS No.: 1233086-45-7
VCID: VC13823777
InChI: InChI=1S/C17H20BrNO4/c1-5-22-15(20)14-9-12-8-11(10-18)6-7-13(12)19(14)16(21)23-17(2,3)4/h6-9H,5,10H2,1-4H3
SMILES: CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CBr
Molecular Formula: C17H20BrNO4
Molecular Weight: 382.2 g/mol

1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester

CAS No.: 1233086-45-7

Cat. No.: VC13823777

Molecular Formula: C17H20BrNO4

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester - 1233086-45-7

Specification

CAS No. 1233086-45-7
Molecular Formula C17H20BrNO4
Molecular Weight 382.2 g/mol
IUPAC Name 1-O-tert-butyl 2-O-ethyl 5-(bromomethyl)indole-1,2-dicarboxylate
Standard InChI InChI=1S/C17H20BrNO4/c1-5-22-15(20)14-9-12-8-11(10-18)6-7-13(12)19(14)16(21)23-17(2,3)4/h6-9H,5,10H2,1-4H3
Standard InChI Key NIGWCDZLIPKLMO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CBr
Canonical SMILES CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CBr

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₂₀BrNO₄ and a molar mass of 382.25 g/mol. Its structure combines an indole core with dual ester functionalities (tert-butyl and ethyl groups) and a bromomethyl substituent (Figure 1). The tert-butyl group enhances steric protection of the carboxylate moiety, while the bromomethyl group provides a reactive site for further functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₀BrNO₄
Molecular Weight382.25 g/mol
CAS Number1233086-45-7
Melting PointNot reported
Boiling PointNot reported

Structural Analogs and Derivatives

Structurally related compounds include tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 127956-25-6), which lacks the ethyl ester group but shares the bromomethyl-indole backbone . Substitution patterns significantly influence reactivity; for example, replacing bromomethyl with methyl (CAS No. 1233086-44-6) reduces electrophilic character, limiting nucleophilic substitution potential .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Esterification: 1H-Indole-1,2-dicarboxylic acid undergoes sequential esterification with tert-butyl and ethyl alcohols under acidic catalysis to yield the diester intermediate.

  • Bromomethylation: Introduction of the bromomethyl group at position 5 is achieved via radical bromination using N-bromosuccinimide (NBS) and a light initiator.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
EsterificationH₂SO₄, tert-butanol/ethanol65–75
BromomethylationNBS, AIBN, CCl₄, 60°C50–60

Purification and Characterization

Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Structural confirmation relies on ¹H/¹³C NMR and HRMS. The bromomethyl group produces distinct NMR signals at δ 4.3–4.5 ppm (CH₂Br), while ester carbonyls appear near δ 165–170 ppm .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form C–N or C–S bonds. This reactivity is exploited to conjugate the indole core to pharmacophores in drug discovery . For example, reaction with piperazine generates intermediates for HIV-1 fusion inhibitors .

Ester Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the tert-butyl and ethyl esters hydrolyze to dicarboxylic acids. The tert-butyl ester hydrolyzes faster due to steric strain, enabling selective deprotection.

Equation 1: Acidic Hydrolysis
C₁₇H₂₀BrNO₄+2H₂OHClC₉H₆BrNO₄+(CH₃)₃COH+C₂H₅OH\text{C₁₇H₂₀BrNO₄} + 2\text{H₂O} \xrightarrow{\text{HCl}} \text{C₉H₆BrNO₄} + \text{(CH₃)₃COH} + \text{C₂H₅OH}

Cross-Coupling Reactions

Applications in Pharmaceutical Research

HIV-1 Fusion Inhibition

Structure-activity relationship (SAR) studies highlight this compound’s role in synthesizing bisindole derivatives that inhibit HIV-1 gp41-mediated fusion . Analog 6j (EC₅₀ = 0.2 μM) derived from bromomethyl-indole intermediates shows potency against T20-resistant strains .

Table 3: Antiviral Activity of Selected Derivatives

CompoundEC₅₀ (μM)Target
6j0.2HIV-1 gp41
6k0.3HIV-1 gp41
14c1.8HIV-1 gp41

Anticancer and Anti-inflammatory Agents

Bromomethyl-indole derivatives exhibit moderate activity against cancer cell lines (IC₅₀ = 5–10 μM) by modulating tubulin polymerization. The ethyl ester enhances membrane permeability, improving bioavailability relative to carboxylate salts.

Comparative Analysis with Structural Analogs

Bromomethyl vs. Methyl Substituents

Replacing bromomethyl with methyl (CAS No. 1233086-44-6) reduces electrophilicity, rendering the compound inert toward nucleophiles . This limits its utility in conjugation reactions but improves stability for long-term storage.

tert-Butyl vs. Benzyl Esters

Benzyl esters (e.g., tert-butyl 6-(bromomethyl)indole-1-carboxylate) offer alternative protection strategies but require harsher conditions for deprotection .

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